Regioisomeric Structural Identity as the Primary Determinant of Synthetic Utility
The principal differentiation of 3-Methyldihydro-2H-pyran-4(3H)-one is its specific 3-methyl substitution on the tetrahydropyran ring. While data from authoritative databases shows that the critical physical property of boiling point is experimentally identical to that of the 2-methyl regioisomer (2-methyloxan-4-one, CAS 1193-20-0), both boiling at 174.9 °C at 760 mmHg, this parity underscores that the compounds cannot be distinguished or substituted based on bulk physical properties alone . The vendor specifications confirm the target compound's unique MDL identifier MFCD13193744 and InChIKey PGPWMORFOPRGCA-UHFFFAOYSA-N, which are structurally absolute and distinct from any regioisomer . This structural exclusivity must be confirmed by identity testing to prevent a regioisomer, which would initiate a different cascade of reactions, from entering a validated synthetic pathway.
| Evidence Dimension | Structural Identity (Regiochemistry) |
|---|---|
| Target Compound Data | 3-methyloxan-4-one (PubChem CID 14170926, InChIKey: PGPWMORFOPRGCA-UHFFFAOYSA-N, MDL: MFCD13193744) |
| Comparator Or Baseline | 2-methyloxan-4-one (PubChem CID 10374434, InChIKey: MQOPUXINXNVMKJ-UHFFFAOYSA-N) |
| Quantified Difference | Positional isomer; the methyl group is at the 3-position (target) vs. the 2-position (comparator). This leads to entirely distinct SMILES strings: CC1COCCC1=O vs. CC1CC(=O)CCO1. |
| Conditions | Structural data from PubChem, validated by vendor Certificate of Analysis (CoA) identity testing (NMR, HPLC, GC) . |
Why This Matters
This matters for procurement because substitutability is zero; the 2-methyl isomer will produce an entirely different set of downstream derivatives, making structural identity the non-negotiable quality attribute for any synthetic chemistry application.
